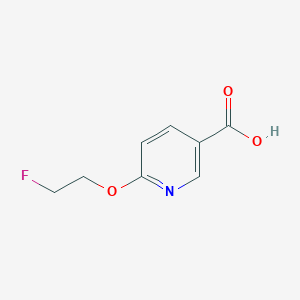

6-(2-Fluoroethoxy)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c9-3-4-13-7-2-1-6(5-10-7)8(11)12/h1-2,5H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLORRHESNPOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 2 Fluoroethoxy Nicotinic Acid and Its Analogues

Stereoselective Synthesis of Fluoroethoxy Moieties for Nicotinic Acid Conjugation

The introduction of a fluoroethoxy group onto a nicotinic acid scaffold can significantly influence the molecule's biological activity. Achieving stereoselectivity in the synthesis of the fluoroethoxy moiety is crucial, as different stereoisomers can exhibit varied pharmacological profiles. While direct stereoselective synthesis of the 2-fluoroethoxy group itself is less common, the focus often lies on the stereocontrolled synthesis of more complex chiral building blocks that already contain the fluoroethoxy group before conjugation to the nicotinic acid core.

Key strategies often involve the use of chiral auxiliaries or catalysts to direct the formation of the desired stereocenter. For instance, asymmetric reduction of a ketone precursor to a fluoroethoxy-containing alcohol can be achieved with high enantioselectivity using chiral reducing agents. Subsequent activation of the alcohol and coupling with a suitable nicotinic acid derivative completes the synthesis. Research in this area is continually exploring more efficient and scalable methods to produce enantiomerically pure fluoroethoxylated building blocks for conjugation.

Modern Carbon-Heteroatom Bond Formation Strategies in Pyridine (B92270) Chemistry

The construction of the 6-(2-Fluoroethoxy)nicotinic acid framework relies heavily on efficient methods for forming carbon-heteroatom bonds, specifically the ether linkage between the pyridine ring and the fluoroethoxy side chain. Modern organic synthesis offers a powerful toolkit for achieving this transformation.

Two of the most prominent strategies for carbon-heteroatom bond formation are nucleophilic substitution and cross-coupling reactions. numberanalytics.com These methods have revolutionized the synthesis of complex molecules by offering high efficiency and selectivity. numberanalytics.comnih.gov Emerging techniques such as photocatalysis and electrochemistry are also gaining traction for their mild reaction conditions and high selectivity in forming C-N and C-O bonds. numberanalytics.com

Catalytic Cross-Coupling Reactions for Functionalization of the Pyridine Ring

Transition-metal-catalyzed cross-coupling reactions have become indispensable for the functionalization of pyridine rings. researchgate.net These reactions provide a versatile and tunable approach to constructing biaryl scaffolds and other complex pyridine derivatives. researchgate.net Palladium-catalyzed reactions, in particular, have demonstrated significant success in this area.

One notable strategy involves the C-H activation of pyridine N-oxides. nih.govacs.org This approach allows for the direct formation of carbon-carbon bonds with high regio- and stereoselectivity. nih.gov For instance, palladium-catalyzed alkenylation of pyridine N-oxides proceeds with excellent results, yielding ortho-alkenylated products. nih.gov Similarly, direct cross-coupling with unactivated arenes can be achieved using a palladium catalyst and a silver oxidant, affording ortho-arylated pyridine N-oxides with high site-selectivity. nih.gov Another innovative method utilizes pyridyl phosphonium (B103445) salts in a pyridine-pyridine coupling reaction, employing B₂pin₂ as an electron-transfer reagent to achieve complete regio- and cross-selectivity in the formation of 2,4'-bipyridines. nih.gov

These catalytic systems offer mild reaction conditions and broad functional group tolerance, making them highly suitable for the late-stage functionalization of complex molecules. The development of new ligands and catalysts continues to expand the scope and efficiency of these transformations.

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Nicotinic Acid Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of fluorinated nicotinic acid derivatives. This reaction is particularly effective for introducing nucleophiles onto electron-deficient aromatic rings, a characteristic often found in pyridine systems. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the fluorine atom and the carboxylic acid group in the target molecule, activates the pyridine ring towards nucleophilic attack. core.ac.ukpressbooks.pub

The mechanism of SNAr typically involves a two-step addition-elimination process. core.ac.ukpressbooks.pub A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk Subsequent elimination of the leaving group restores the aromaticity of the ring. core.ac.uk In the context of synthesizing this compound, the leaving group is often a halogen, and the nucleophile is 2-fluoroethanol.

The efficiency of SNAr reactions can be influenced by several factors, including the nature of the leaving group, the solvent, and the reaction temperature. Interestingly, in many SNAr reactions, fluorine can act as an effective leaving group due to its high electronegativity, which facilitates the initial nucleophilic attack. masterorganicchemistry.com Recent advancements have also explored photoredox catalysis to enable the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr to include electron-neutral and electron-rich systems. nih.gov

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound Analogues for Preclinical Research Applications

The radioisotope Fluorine-18 (¹⁸F) is paramount in positron emission tomography (PET) imaging due to its favorable physical and nuclear characteristics, including a 109.7-minute half-life and high positron decay ratio. acs.orguchicago.edu The development of ¹⁸F-labeled analogues of this compound is crucial for preclinical research, enabling the in vivo visualization and quantification of biological processes. ossila.com

The synthesis of these radiotracers typically involves late-stage fluorination to maximize the incorporation of the short-lived ¹⁸F isotope. nih.gov Both nucleophilic and electrophilic fluorination methods are employed. acs.org Nucleophilic substitution is often preferred due to the high specific activity of the resulting radiotracer. uchicago.edu

A common strategy for nucleophilic radiofluorination involves the reaction of a precursor molecule containing a good leaving group (e.g., a tosylate or a nitro group) with [¹⁸F]fluoride. For example, a two-step radiosynthesis of 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-diprenorphine ([¹⁸F]FE-DPN) has been developed, which can be adapted for analogues of this compound. mdpi.com Another approach utilizes prosthetic groups, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(¹⁸F]F-Py-TFP), which can be synthesized in a single step and then conjugated to a biomolecule. nih.gov This method offers a rapid and efficient way to label peptides and other biomolecules with ¹⁸F. nih.gov

Biocatalytic Approaches to Nicotinic Acid Derivative Synthesis and Their Potential for Fluoroethoxy Incorporation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing nicotinic acid and its derivatives. nih.gov Enzymes offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov

The enzymatic synthesis of nicotinic acid often utilizes nitrilases, which can convert 3-cyanopyridine (B1664610) to nicotinic acid with high efficiency. nih.gov Researchers are actively exploring various microbial sources for nitrilases with improved catalytic activity and stability. nih.gov While the direct biocatalytic incorporation of a fluoroethoxy group is still an area of development, enzymatic methods can be used to synthesize the core nicotinic acid structure, which can then be chemically modified to introduce the fluoroethoxy side chain.

Future research in this area will likely focus on engineering enzymes with novel functionalities, including the ability to directly catalyze the fluoroethoxylation of nicotinic acid precursors. This would represent a significant step towards a fully biocatalytic and green synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact and improve sustainability. In the context of this compound synthesis, several strategies can be employed to align with these principles.

One key aspect is the use of safer solvents and reagents. For example, replacing hazardous organic solvents with greener alternatives like water or supercritical fluids can significantly reduce the environmental footprint of the synthesis. Additionally, the development of catalytic processes, as discussed in the context of cross-coupling and biocatalysis, is inherently greener than stoichiometric reactions as it reduces waste generation.

Atom economy is another important consideration. Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. The use of one-pot reactions and tandem catalytic cycles can contribute to higher atom economy. Furthermore, energy efficiency can be improved by employing reactions that proceed at lower temperatures and pressures. The exploration of photochemical and electrochemical methods, which often operate under mild conditions, aligns well with this goal. numberanalytics.com

By embracing these green chemistry principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

High Resolution Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 19F, 2D NMR Techniques)

For comparison, the parent compound, nicotinic acid, has been extensively studied. In the 1H NMR spectrum of nicotinic acid, the protons on the pyridine (B92270) ring typically appear in the aromatic region, with distinct chemical shifts and coupling patterns that allow for their assignment. hmdb.castackexchange.comhmdb.ca Similarly, the 13C NMR spectrum of nicotinic acid shows characteristic signals for the carboxyl group and the pyridine ring carbons. hmdb.cahmdb.cachemicalbook.com

Fluorine-19 (19F) NMR is a powerful technique for fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. biophysics.orghuji.ac.il For 6-(2-Fluoroethoxy)nicotinic acid, the 19F NMR spectrum would be expected to show a signal for the fluorine atom in the fluoroethoxy group, with coupling to the adjacent methylene (B1212753) protons. The chemical shift would provide information about the electronic environment of the fluorine atom. ucsb.educolorado.edu

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. hmdb.canih.gov

Table 1: Predicted NMR Data for this compound (Based on Analogous Structures)

| Technique | Predicted Chemical Shift Ranges (ppm) | Key Expected Features |

| ¹H NMR | Aromatic protons (pyridine ring): 7.0 - 9.0Ethoxy protons (-OCH₂CH₂F): 3.5 - 5.0Carboxylic acid proton (-COOH): >10 (variable) | Splitting patterns due to coupling between ring protons and between ethoxy protons and fluorine. |

| ¹³C NMR | Carboxylic acid carbon: 160 - 180Pyridine ring carbons: 120 - 160Ethoxy carbons: 60 - 80 | Signals for all eight carbon atoms. |

| ¹⁹F NMR | Fluoroethoxy fluorine: -210 to -230 (referenced to CFCl₃) | A triplet due to coupling with the adjacent methylene protons. |

Note: This table is predictive and not based on experimental data for the target compound.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, MS/MS)

Specific High-Resolution Mass Spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data for this compound could not be located in the public domain.

HRMS would be essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement, which should correspond to the calculated exact mass of C8H8FNO3.

MS/MS analysis would involve the fragmentation of the parent ion to elucidate the structure. For nicotinic acid and its derivatives, common fragmentation pathways involve the loss of the carboxyl group and cleavage of the pyridine ring. nih.govnih.govnih.gov For this compound, fragmentation of the fluoroethoxy side chain would also be expected.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected m/z Values | Interpretation |

| HRMS | [M+H]⁺: 186.0506[M-H]⁻: 184.0364 | Confirmation of the molecular formula C₈H₈FNO₃. |

| MS/MS | Fragmentation of [M+H]⁺ could yield ions corresponding to the loss of H₂O, CO, C₂H₄F, etc. | Structural elucidation through characteristic fragmentation patterns. |

Note: This table is predictive and not based on experimental data for the target compound.

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, Raman)

No experimental FT-IR or Raman spectra for this compound have been found in the reviewed literature.

Vibrational spectroscopy is a key tool for identifying functional groups. researchgate.netresearchgate.netchemicalbook.com The FT-IR and Raman spectra of this compound would be expected to show characteristic bands for the carboxylic acid (O-H and C=O stretching), the pyridine ring (C=C and C=N stretching), and the fluoroethoxy group (C-O and C-F stretching). nih.govspectrabase.comchemicalbook.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted FT-IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Carboxylic Acid O-H | 2500-3300 (broad) | |

| Aromatic C-H | 3000-3100 | 3000-3100 |

| Aliphatic C-H | 2850-3000 | 2850-3000 |

| Carboxylic Acid C=O | 1700-1730 | 1700-1730 |

| Pyridine Ring C=C, C=N | 1400-1600 | 1400-1600 |

| C-O Stretch (Ether) | 1050-1250 | 1050-1250 |

| C-F Stretch | 1000-1100 | 1000-1100 |

Note: This table is predictive and not based on experimental data for the target compound.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

There are no published X-ray crystallography data for this compound.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The crystal structure of the related compound, nicotinic acid, has been determined and shows characteristic hydrogen bonding patterns.

Should crystals of this compound be grown, X-ray crystallography would reveal the conformation of the fluoroethoxy side chain relative to the pyridine ring and how the molecules pack in the crystal lattice, likely involving hydrogen bonding from the carboxylic acid group.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation to determine the electron distribution and energy of a molecule, from which a wealth of information can be derived.

While specific DFT studies on 6-(2-Fluoroethoxy)nicotinic acid are not prevalent in the public literature, research on closely related analogs like 6-methylnicotinic acid provides a framework for the types of analyses that can be performed. jocpr.comjocpr.com For instance, DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been employed to determine the equilibrium geometry, harmonic frequencies, and electronic properties of 6-methylnicotinic acid. jocpr.comjocpr.com

Such studies typically reveal that the pyridine (B92270) ring skeleton is largely planar, though the substituent groups may lie slightly out of this plane. jocpr.com The calculations can also predict vibrational frequencies which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

A key aspect of these investigations is the analysis of the molecular electrostatic potential (MESP) surface. The MESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. jocpr.com For a molecule like this compound, the MESP would be expected to show negative potential around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack or hydrogen bonding. jocpr.com

Furthermore, frontier molecular orbital analysis (HOMO-LUMO gap) is crucial for predicting a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. jocpr.com Other calculated parameters like dipole moment, polarizability, and hyperpolarizability provide insights into the molecule's intermolecular interactions and non-linear optical properties. jocpr.com

Table 1: Representative Quantum Chemical Properties Calculated for 6-Methylnicotinic Acid using DFT jocpr.com

| Calculated Property | Value | Significance |

| HOMO-LUMO Energy Gap | -0.211 a.u. | Indicates chemical reactivity and stability. |

| Dipole Moment | 1.13 Debye | Influences solubility and intermolecular interactions. |

| Mean Polarizability (‹α›) | 95.953 a.u. | Describes the molecule's response to an electric field. |

| Total Hyperpolarizability (β) | 134.46 a.u. | Relates to non-linear optical properties. |

Data for 6-methylnicotinic acid, a structural analog.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent. This method solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves over time.

For a flexible molecule like this compound, which has rotatable bonds in its fluoroethoxy tail, MD simulations are invaluable for exploring its conformational landscape. By simulating the molecule in an aqueous environment, researchers can identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape.

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds against a protein target and to understand the molecular basis of a ligand's activity.

For this compound, molecular docking could be employed to identify potential protein targets and to predict its binding mode within the active site of these targets. The general approach has been applied to a wide range of nicotinic acid derivatives to explore their potential as antimicrobial or anticancer agents. nih.govnih.gov

In these studies, derivatives of nicotinic acid have been docked into the active sites of various enzymes to predict their inhibitory potential. For example, some nicotinic acid and 1,3,4-oxadiazole (B1194373) derivatives have been investigated as potential inhibitors of enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase, which are validated targets for antimicrobial drug development. nih.gov The docking analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. These interactions are crucial for the stability of the ligand-protein complex and for the ligand's ability to inhibit the protein's function.

Table 2: Examples of Protein Targets for Nicotinic Acid Derivatives in Molecular Docking Studies

| Nicotinic Acid Derivative Class | Protein Target | Potential Therapeutic Area |

| Acylhydrazones | Dihydrofolate Reductase | Antimicrobial |

| 1,3,4-Oxadiazoles | Tyrosyl-tRNA Synthetase | Antimicrobial |

| Pyridine Derivatives | B-DNA | Anticancer |

| Various | Histone Deacetylase (HDAC) | Anticancer |

This table represents general findings for the class of nicotinic acid derivatives, not specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are used to predict the activity or properties of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules.

A QSAR study on a series of nicotinic acid derivatives has been conducted to understand the relationship between their structure and lipophilicity, a key property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. akjournals.com In this study, the retention behavior of nicotinic acid and its esters was determined using reversed-phase thin-layer chromatography. akjournals.com The resulting lipophilicity values (RM0) were then correlated with various calculated structural descriptors, including topological indexes and electrotopological states. akjournals.com

The study found a good correlation between the experimentally derived lipophilicity and calculated descriptors, indicating that these computational parameters can effectively model the lipophilicity of this class of compounds. akjournals.com Such models can be used to predict the lipophilicity of new derivatives like this compound and to design compounds with an optimal balance of solubility and membrane permeability.

Table 3: Lipophilicity Ranking of Nicotinic Acid Derivatives from a QSAR Study akjournals.com

| Compound | Lipophilicity Ranking (Highest to Lowest) |

| Hexyl nicotinate (B505614) (HN) | 1 |

| Benzyl nicotinate (BNN) | 2 |

| Butyl nicotinate (BN) | 2 |

| Isopropyl nicotinate (IPN) | 3 |

| Ethyl nicotinate (EN) | 4 |

| Methyl nicotinate (MN) | 5 |

| N-methylnicotinamide (MNAM) | 6 |

| Nicotinamide (B372718) (NAM) | 7 |

| Nicotinic acid (NAC) | 8 |

Another powerful QSAR approach is 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA). While not applied directly to the title compound, a study on 3,8-diazabicyclo[4.2.0]octane derivatives as nicotinic acetylcholine (B1216132) receptor agonists illustrates the method. nih.gov CoMFA models generate 3D contour maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a visual guide for designing more potent analogs. nih.gov

Structure Activity Relationship Sar and Pharmacophore Mapping of 6 2 Fluoroethoxy Nicotinic Acid Derivatives

Elucidation of the Pharmacophoric Role of the 2-Fluoroethoxy Substituent in Ligand-Target Recognition

A pharmacophore is the specific combination of steric and electronic features necessary for a molecule to interact with a biological target and elicit a response. nih.gov The 2-fluoroethoxy group at the 6-position of the nicotinic acid scaffold is not a simple bystander; it is an integral part of the molecule's pharmacophoric profile, contributing through multiple potential interactions.

The key pharmacophoric features of the 2-fluoroethoxy substituent can be broken down as follows:

Hydrogen Bond Acceptor: The oxygen atom of the ethoxy group can serve as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donor residues (e.g., tyrosine, serine, or threonine) in a receptor's binding pocket. nih.govresearchgate.net This interaction can be vital for anchoring the ligand in the correct orientation.

Halogen Bonding and Dipole Interactions: The terminal fluorine atom is highly electronegative. This property allows it to participate in favorable dipole-dipole interactions or form specific, weak interactions known as halogen bonds with electron-rich atoms like oxygen or sulfur. Furthermore, fluorine can act as a weak hydrogen bond acceptor.

Metabolic Blocker: Fluorine substitution at key positions is a common strategy in drug design to block metabolic degradation. By replacing a hydrogen atom, the fluorine can prevent enzymatic hydroxylation at that site, potentially increasing the molecule's half-life and bioavailability.

These features collectively define the role of the 2-fluoroethoxy group in ligand-target recognition, providing a combination of anchoring points and favorable interactions that stabilize the ligand-receptor complex.

Influence of Positional Isomerism and Electronic Effects on Biological Activity

The arrangement of substituents on the pyridine (B92270) ring is critical to a molecule's biological activity. Positional isomerism—placing the 2-fluoroethoxy group at different positions on the nicotinic acid ring—would fundamentally alter the molecule's shape and electronic properties, leading to different biological outcomes. researchgate.net

Electronic Effects: The pyridine ring is inherently electron-deficient. The 6-position, where the 2-fluoroethoxy group resides, is electronically conjugated with the ring nitrogen. The substituent's electron-withdrawing nature, driven by the electronegativity of the oxygen and fluorine atoms, further influences the electronic distribution of the entire ring system. This has two major consequences:

It modulates the basicity of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions.

It influences the acidity (pKa) of the carboxylic acid at the 3-position, which is often a primary interaction point with the receptor.

The table below illustrates how positional isomerism would be expected to alter the fundamental properties of the molecule.

| Isomer of Fluoroethoxynicotinic Acid | Key Structural Difference | Expected Impact on Molecular Properties |

|---|---|---|

| 6-(2-Fluoroethoxy)nicotinic acid | Substituent at C6, para to the ring nitrogen. | Strong influence on the ring nitrogen's basicity and electronic density. |

| 2-(2-Fluoroethoxy)nicotinic acid | Substituent at C2, ortho to the ring nitrogen. | Potential for steric hindrance near the nitrogen and direct electronic influence. May participate in intramolecular hydrogen bonding. |

| 4-(2-Fluoroethoxy)nicotinic acid | Substituent at C4, para to the carboxylic acid. | Alters the molecule's dipole moment and the electronic environment of the carboxylic acid. |

| 5-(2-Fluoroethoxy)nicotinic acid | Substituent at C5, meta to the ring nitrogen. | Different spatial orientation of the substituent relative to the key binding groups (N and COOH), leading to distinct steric and electronic interactions. |

Design Principles for Modulating Receptor Selectivity and Potency through Structural Diversification

Achieving selectivity for a specific receptor subtype is a primary goal in drug design, as it can minimize off-target effects. benthamscience.com For nicotinic acetylcholine (B1216132) receptors (nAChRs), which exist in numerous subtypes like α7 and α4β2, structural modifications are key to conferring selectivity. mdpi.com

Design principles for derivatives of this compound focus on systematically altering its structure to exploit differences in the topology of receptor binding sites.

Strategies for Structural Diversification:

Modification of the Alkoxy Chain: Altering the length, branching, or rigidity of the fluoroethoxy chain can probe the depth and shape of the hydrophobic pocket in the target. For instance, replacing the ethyl with a propyl or isopropyl group could enhance van der Waals contacts in a larger pocket, boosting potency.

Variation of the Halogen: Replacing fluorine with chlorine or bromine would alter the substituent's size, polarizability, and halogen-bonding capability. This can fine-tune binding affinity and selectivity.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic groups like a tetrazole or a hydroxamic acid. These bioisosteres have different steric and electronic profiles and can form alternative hydrogen bonding patterns, potentially improving selectivity or pharmacokinetic properties.

Substitution on the Pyridine Ring: Introducing small substituents (e.g., methyl, chloro) at other available positions (e.g., C4, C5) can create additional contact points with the receptor or, conversely, introduce steric clashes that prevent binding to undesired subtypes.

The following table outlines potential design strategies and their rationale.

| Structural Modification | Rationale | Target Property |

|---|---|---|

| Extend ethoxy to propoxy chain | Probe for additional hydrophobic space in the binding pocket. | Potency |

| Replace Fluorine with Chlorine | Increase size and polarizability to alter halogen bonding and steric fit. | Potency & Selectivity |

| Introduce a methyl group at C5 | Add a new hydrophobic contact point and alter the substituent's orientation. | Selectivity |

| Replace Carboxylic Acid with Tetrazole | Change the geometry and hydrogen bonding pattern of the acidic group. | Selectivity & Bioavailability |

| Incorporate a cyclopropyl (B3062369) ring in the alkoxy chain | Introduce conformational rigidity to lock into a favorable binding pose. | Potency & Selectivity |

Conformational Analysis and its Correlation with Biological Performance

The biological performance of a flexible molecule like this compound is intrinsically linked to its conformational behavior. The rotatable bonds in the 2-fluoroethoxy side chain (C-C and C-O bonds) allow it to adopt numerous three-dimensional shapes (conformers).

The crucial concept is that of the "bioactive conformation"—the specific spatial arrangement the molecule assumes when it binds to its target receptor. This conformation is not necessarily the lowest-energy state of the molecule in solution but is the one that maximizes favorable interactions within the binding site.

Stereochemistry and conformational restriction can play a pivotal role in biological activity. The presence of the fluorine atom can influence the conformational preferences of the ethoxy chain through steric and electronic effects (e.g., the gauche effect). Understanding which conformers are preferred and how they fit into a receptor model is essential for rational drug design.

Computational techniques such as molecular docking and molecular dynamics simulations are invaluable tools for this purpose. They allow researchers to:

Predict the likely binding poses of the molecule in a receptor active site.

Analyze the network of interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Correlate the stability of a particular binding conformation with the observed biological activity of a series of related compounds.

By understanding the relationship between conformation and activity, chemists can design new derivatives that are pre-organized to adopt the bioactive conformation, thereby increasing potency and selectivity.

In Vitro Biological Research and Mechanistic Elucidation of 6 2 Fluoroethoxy Nicotinic Acid

Enzyme Activity Modulation and Inhibition Kinetics

The influence of nicotinic acid derivatives extends to the modulation of various enzymes, playing a role in cellular signaling and apoptosis.

Caspases: Nicotinic acid has been shown to induce apoptosis through caspase-dependent pathways. In neutrophils, nicotinic acid treatment leads to the activation of caspase-3. nih.gov Furthermore, in glioma cells, high doses of nicotinic acid can induce apoptosis by activating caspase-12, which in turn activates caspases-9, -7, and -3. techscience.com The activation of GPR109A in colon cancer cells can also lead to apoptosis through the activation of the death receptor signaling pathway, which involves caspases. nih.gov

Reverse Transcriptase: There is no specific information in the provided search results regarding the modulation of reverse transcriptase activity by 6-(2-Fluoroethoxy)nicotinic acid or nicotinic acid in general.

Cell-Based Assays for Investigating Cellular Responses and Pathway Activation

Cell-based assays have been instrumental in elucidating the cellular responses to nicotinic acid and its derivatives, particularly their anti-inflammatory, metabolic, and anti-proliferative effects.

Anti-inflammatory Effects in Cellular Models

Nicotinic acid demonstrates significant anti-inflammatory properties in various cellular models. In human monocytes, it reduces the secretion of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) when stimulated by Toll-like receptor (TLR) agonists. nih.govnih.govresearchgate.net This effect is mediated by the GPR109A receptor and is independent of prostaglandin (B15479496) pathways. nih.govnih.gov The mechanism involves the inhibition of the NF-κB signaling pathway by reducing the phosphorylation of IKKβ and IκB-α, and subsequently inhibiting the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov Nicotinic acid also inhibits monocyte adhesion to activated endothelial cells and reduces monocyte chemotaxis. nih.govnih.gov

Impact on Cellular Metabolism and Biosynthetic Pathways

Nicotinic acid, as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), plays a central role in cellular metabolism. nih.govnih.govresearchgate.netembopress.org NAD+ is a crucial coenzyme in redox reactions essential for energy metabolism, including glycolysis and the citric acid cycle. nih.govnih.govembopress.org It is also a substrate for NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, chromatin remodeling, and cellular signaling. nih.govembopress.org The synthesis of NAD+ can occur through the Preiss-Handler pathway, which converts nicotinic acid to NAD+. oregonstate.edu Studies have shown that nicotinic acid supplementation can improve mitochondrial function in older individuals. nih.gov

Anti-proliferative and Apoptosis-Inducing Activities in Specific Cell Lines

Nicotinic acid and its derivatives have demonstrated anti-proliferative and apoptosis-inducing effects in several cancer cell lines. High doses of nicotinic acid have been shown to induce apoptosis in malignant glioma cells. techscience.com This process is linked to endoplasmic reticulum (ER) stress caused by elevated intracellular calcium levels. techscience.com In colon cancer cells, activation of the GPR109A receptor by nicotinic acid can lead to apoptosis. nih.gov Furthermore, some phenolic acids, which share structural similarities with nicotinic acid derivatives, have been found to possess dose-dependent anti-proliferative effects on human breast cancer cells (T47D). nih.gov However, in some contexts, such as in HCT116 colon cancer cells, niacin has been observed to protect against TRAIL-mediated apoptosis by activating autophagy. oncotarget.comresearchgate.net

Investigation of Molecular Targets and Mechanism of Action through Proteomics and Genomics Approaches

While specific proteomics and genomics studies focused solely on this compound are not detailed in the provided results, research on nicotinic acid offers insights into these approaches. Transcriptome analysis of human breast cancer cells following GPR109A activation revealed the inhibition of genes involved in cell survival and anti-apoptotic signaling. nih.gov In older males, nicotinic acid intake altered the muscle transcriptome, increasing the expression of genes related to cell adhesion and inflammation, while decreasing the expression of genes related to the electron transport chain and aerobic respiration. nih.gov NAD+-specific pathways and genes like NADSYN1 were also uniquely regulated. nih.gov These approaches are valuable for identifying the broader molecular networks affected by nicotinic acid and its derivatives.

Preclinical in Vivo Pharmacological and Pharmacokinetic Evaluation in Animal Models

Assessment of Efficacy in Disease-Relevant Animal Models

To evaluate the therapeutic potential of a nicotinic acid derivative, researchers would typically utilize various animal models that mimic human diseases. The choice of model depends on the intended therapeutic indication for the compound. For instance, given that nicotinic acid and its analogues have been investigated for their roles in dyslipidemia and neurodegenerative diseases, relevant models could include:

Models of Dyslipidemia: Genetically modified rodents, such as ApoE*3-Leiden mice or hyperlipidemic hamster models, could be used to assess the compound's effects on lipid profiles. Key parameters measured would include levels of total cholesterol, low-density lipoprotein (LDL), high-density lipoprotein (HDL), and triglycerides.

Models of Neuroinflammation and Neurodegeneration: In the context of neurodegenerative diseases like Alzheimer's or Parkinson's disease, transgenic mouse models that overexpress disease-associated proteins (e.g., amyloid-beta or alpha-synuclein) would be employed. Efficacy would be determined by assessing cognitive function through behavioral tests (e.g., Morris water maze), and by post-mortem analysis of brain tissue for pathological markers.

A hypothetical study might involve administering 6-(2-Fluoroethoxy)nicotinic acid to these animal models and comparing the outcomes to a control group receiving a placebo.

Table 1: Hypothetical Efficacy Data in a Murine Model of Neuroinflammation

| Treatment Group | N | Cognitive Score (Arbitrary Units) | Brain Inflammatory Marker (e.g., TNF-α, pg/mL) |

| Vehicle Control | 10 | 55 ± 5 | 150 ± 20 |

| This compound | 10 | 75 ± 6 | 90 ± 15 |

Note: The data in this table is purely illustrative and not based on actual experimental results for this compound.

Pharmacokinetic Profiling: Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

ADME studies are fundamental to understanding how an animal system processes a drug candidate. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species to assess inter-species variability.

Absorption: The rate and extent to which the compound enters the bloodstream would be determined following oral and intravenous administration. Key parameters include bioavailability (F%), the time to reach maximum plasma concentration (Tmax), and the maximum plasma concentration (Cmax).

Distribution: This involves assessing how the compound partitions into various tissues and organs from the bloodstream. The volume of distribution (Vd) is a key parameter that provides insight into the extent of tissue uptake.

Metabolism: Researchers would identify the metabolic pathways the compound undergoes, typically in the liver. This involves identifying the major metabolites and the cytochrome P450 (CYP) enzymes responsible for the biotransformation.

Excretion: The primary routes of elimination of the parent compound and its metabolites from the body (e.g., urine, feces) are determined.

Table 2: Illustrative Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Bioavailability (F%) | Data not available |

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| Half-life (t½, h) | Data not available |

| Volume of Distribution (Vd, L/kg) | Data not available |

| Clearance (CL, mL/min/kg) | Data not available |

Note: This table represents typical pharmacokinetic parameters that would be determined but contains no actual data for this compound.

In Vivo Target Engagement and Occupancy Studies

To ensure that the pharmacological effects of a compound are due to its interaction with the intended molecular target, in vivo target engagement studies are performed. For a nicotinic acid derivative, a likely target is the nicotinic acid receptor (GPR109A).

Techniques such as positron emission tomography (PET) with a radiolabeled ligand that binds to the target receptor can be used to visualize and quantify the degree of receptor occupancy by the investigational drug in the brain or peripheral tissues of living animals. Alternatively, post-mortem tissue analysis can be performed to measure the compound's concentration at the target site and correlate it with pharmacological responses.

Biodistribution and Clearance Mechanisms in Animal Systems

Biodistribution studies provide a quantitative assessment of the compound's distribution throughout the body over time. These studies often use a radiolabeled version of the compound to track its presence in various organs and tissues. This information is critical for identifying potential sites of accumulation and toxicity.

Applications of 6 2 Fluoroethoxy Nicotinic Acid As a Research Probe and Tool Compound

Development of Radioligands for Positron Emission Tomography (PET) Imaging in Preclinical Models

The 2-fluoroethoxy group on the 6-(2-Fluoroethoxy)nicotinic acid scaffold is an ideal feature for the development of radiolabeled molecules for PET imaging. ossila.com PET is a non-invasive molecular imaging technique that visualizes and measures metabolic processes in the body, playing a crucial role in oncology, neurology, and cardiology. nih.govnih.gov The technique relies on the administration of a biological molecule of interest labeled with a short-lived positron-emitting radionuclide, most commonly Fluorine-18 (B77423) (¹⁸F). nih.gov The fluoroethoxy group allows for the incorporation of ¹⁸F, transforming the compound or its derivatives into PET radioligands, or "tracers." ossila.com

One area of investigation involves the development of PET radioligands for imaging cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various cancers. nih.gov In one study, a series of pyrimidine-based compounds were evaluated as COX-2 inhibitors, with a 6-(2-fluoroethoxy) analogue being specifically selected for potential radiolabeling. nih.gov This selection highlights the utility of the this compound framework in designing probes for important biological targets.

The success of a PET radioligand hinges on its ability to bind specifically and selectively to its intended biological target with minimal off-target binding. High specificity ensures that the PET signal accurately reflects the density and distribution of the target, which is critical for diagnosing disease or monitoring therapeutic response. nih.gov

In the context of developing COX-2 imaging agents, researchers synthesized and evaluated several inhibitors for their potency, selectivity, and physicochemical properties. nih.gov Among a series of 2-(4-methyl-sulfonylphenyl)pyrimidine-based compounds, three were chosen for their potential in radiolabeling based on a combination of favorable characteristics. The selection criteria underscore the importance of balancing target affinity with properties suitable for an imaging agent.

The table below details the compounds selected for potential radiolabeling in the aforementioned study.

| Compound Name | Structure | Rationale for Selection |

| 6-methoxy-2-(4-(methylsulfonyl)phenyl-N-(thiophen-2ylmethyl)pyrimidin-4-amine | Methoxy Analogue | Favorable COX-2 inhibitory profile, selectivity, and lipophilicity. nih.gov |

| 6-(2-fluoroethoxy)-2-(4-(methylsulfonyl)phenyl-N-(thiophen-2ylmethyl)pyrimidin-4-amine | Fluoroethoxy Analogue | Favorable COX-2 inhibitory profile, selectivity, and lipophilicity. nih.gov |

| 6-(fluoromethyl)-2-(4-(methylsulfonyl)phenyl-N-(thiophen-2ylmethyl)pyrimidin-4-amine | Fluoromethyl Analogue | Favorable COX-2 inhibitory profile, selectivity, and lipophilicity. nih.gov |

The 6-(2-fluoroethoxy) analogue was identified as a promising candidate for radiolabeling with ¹⁸F, demonstrating how the this compound motif can be incorporated into a larger molecule to provide a site for radiolabeling without compromising the compound's selectivity for its biological target. nih.gov

Once a radiolabeled probe is administered in a preclinical PET study, kinetic modeling is employed to quantify the binding of the radioligand to its target. nih.gov This involves measuring the concentration of radioactivity in the brain or other tissues over time using the PET scanner. nih.gov For quantitative analysis, it is often necessary to measure the amount of the unchanged radioligand in the blood plasma, which serves as the "arterial input function." nih.gov

Mathematical models, such as the one- or two-tissue compartment models (1-TCM or 2-TCM), are then applied to the time-activity curves generated from the PET data. These models yield quantitative outcome measures, such as the total volume of distribution (V_T), which reflects the equilibrium distribution of the radioligand in tissue relative to plasma and is proportional to the target density (B_max) and affinity (K_d) of the radioligand. nih.gov While specific kinetic modeling data for probes derived directly from this compound are not detailed in the provided sources, this standard methodology would be applied in preclinical studies to validate their utility for imaging specific biological targets like COX-2.

Chemical Building Block in the Synthesis of Complex Heterocyclic Compounds

This compound is a valuable chemical building block in synthetic and medicinal chemistry. ossila.com Fluorinated heterocycles are of increasing importance in the pharmaceutical industry and materials science. ethernet.edu.et The nicotinic acid core itself is a common scaffold in drug discovery, and the addition of a fluorine-containing group can enhance metabolic stability, binding affinity, and lipophilicity. ossila.com

The compound features multiple functional groups that can be readily modified. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the pyridine (B92270) ring can undergo various substitution reactions. mdpi.com This versatility allows chemists to use this compound as a starting material to construct a wide range of more complex heterocyclic molecules. For example, nicotinic acid derivatives are used to synthesize N-(thiophen-2-yl) nicotinamides, which have shown potential as fungicidal agents. mdpi.com Another application involves using fluorinated nicotinic acids to synthesize derivatives of quinoline-8-yl-nicotinamide for investigation in cancer research. ossila.com

The table below provides examples of complex heterocyclic structures that can be synthesized using nicotinic acid derivatives as a foundational scaffold.

| Compound Class | Synthetic Application | Reference |

| N-(Thiophen-2-yl) Nicotinamides | Synthesized by acylating a substituted thiophen-2-amine with an activated nicotinic acid derivative. | mdpi.com |

| Quinoline-8-yl-nicotinamides | Synthesized from fluorinated nicotinic acid building blocks for evaluation as anti-cancer agents. | ossila.com |

| Nicotinic Receptor Agonists | Fluoropyridine analogues of agonists like UB-165 have been synthesized to probe nicotinic receptor binding. | nih.gov |

Conjugation Chemistry for Biomacromolecule Labeling

The carboxylic acid functional group of this compound provides a convenient handle for conjugation to biomacromolecules such as proteins, peptides, and antibodies. This process, known as bioconjugation, is essential for creating targeted therapeutics and diagnostic agents.

A common strategy involves activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or a tetrafluorophenyl (TFP) ester. ossila.com This activated ester can then react with primary amine groups found on the surface of proteins, typically the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond. This reaction effectively "labels" or "tags" the biomacromolecule with the 6-(2-fluoroethoxy)nicotinoyl group.

This approach is particularly useful for indirect radiolabeling. For instance, a related compound, 6-fluoronicotinic acid, can be converted into a TFP ester to create a prosthetic group for the fast and efficient fluorine-18 labeling of peptides and proteins. ossila.com By using this compound in a similar manner, a biomacromolecule can be first conjugated with the non-radioactive molecule. Subsequently, the fluoroethoxy group can be radiolabeled with ¹⁸F in a separate step. This two-step process is often more practical for labeling sensitive biomolecules that cannot withstand the direct rigors of radiolabeling conditions.

Future Research Directions and Emerging Avenues

Exploration of New Therapeutic Applications for 6-(2-Fluoroethoxy)nicotinic Acid Derivatives

The therapeutic landscape of nicotinic acid derivatives is diverse, with applications ranging from treating metabolic disorders to potential roles in oncology and neurodegenerative diseases. While specific applications for this compound derivatives are yet to be established, research into related compounds provides a roadmap for future exploration.

Derivatives of nicotinic acid have been investigated for a variety of therapeutic purposes, including their roles as anti-inflammatory agents, in managing dyslipidemia, and as treatments for tuberculosis. nih.govossila.comnih.govdrugs.com Furthermore, there is growing interest in their potential application in cancer therapy and for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov For instance, some nicotinic acid derivatives have shown promise as anticancer agents by targeting pathways like the vascular endothelial growth factor receptor-2 (VEGFR-2). blackthorn.ainih.gov Others are being explored for their potential to modulate neuroinflammation and protect against neuronal damage. nih.gov

The introduction of a fluoroethoxy group, as seen in this compound, could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The fluorine atom can enhance metabolic stability and membrane permeability, potentially leading to improved efficacy and a better safety profile. Future research should focus on synthesizing a library of derivatives of this compound and screening them for a wide range of biological activities.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale for Exploration | Key Molecular Targets (Hypothetical) |

| Oncology | Anticancer potential observed in other nicotinic acid derivatives. nih.govblackthorn.ai | VEGFR-2, other protein kinases |

| Neurodegenerative Diseases | Neuroprotective effects seen with related compounds. nih.govnih.gov | G-protein coupled receptors, inflammatory pathways |

| Metabolic Disorders | Known lipid-lowering effects of nicotinic acid. ossila.comgoogle.com | Hydroxycarboxylic acid receptor 2 (HCAR2) |

| Inflammatory Diseases | Anti-inflammatory properties of nicotinic acid derivatives. nih.gov | Cyclooxygenase (COX) enzymes, cytokine signaling pathways |

| Infectious Diseases | Antitubercular activity of some nicotinic acid derivatives. nih.govdrugs.com | Enzymes involved in bacterial metabolism |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can accelerate the design and optimization of novel compounds by predicting their properties and biological activities.

For a novel scaffold like this compound, AI and ML can be employed in several ways:

Virtual Screening: AI models can screen vast virtual libraries of potential derivatives to identify those with the highest probability of being active against a specific biological target.

Property Prediction: ML algorithms can predict key pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. This is particularly relevant for fluorinated compounds, where properties like lipophilicity (logP) and acidity (pKa) can be challenging to predict using traditional methods. blackthorn.ai

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and structural constraints, offering innovative starting points for medicinal chemistry campaigns.

Structure-Activity Relationship (SAR) Analysis: ML can help elucidate complex SARs from experimental data, guiding the iterative process of lead optimization.

Recent studies have demonstrated the successful application of ML in predicting the properties of fluorinated compounds and in modeling the activity of various small molecules. mdpi.com By leveraging these advanced computational approaches, the exploration of the chemical space around this compound can be performed more efficiently and with a higher probability of success.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration and for an appropriate duration. Advanced drug delivery systems offer a means to improve the pharmacokinetic profile of drugs, enhance their efficacy, and reduce side effects.

For derivatives of this compound, several advanced delivery strategies could be explored:

Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles, such as lipid nanoparticles, polymeric nanoparticles (e.g., PLGA), or inorganic nanoparticles, can improve solubility, protect the drug from degradation, and enable targeted delivery to specific tissues or cells. nih.govacs.orgmdpi.comnih.gov For instance, mannan-grafted magnetite nanoparticles have been used for the targeted delivery of niacin to macrophages. acs.org Fluorinated polymers are also being investigated for their potential in creating stable and effective drug delivery vehicles. nih.gov

Sustained-Release Formulations: To overcome the short half-life and potential side effects associated with some nicotinic acid derivatives (like flushing), sustained-release formulations can be developed. nih.govnih.gov These systems release the drug slowly over time, maintaining a more constant plasma concentration.

Targeted Delivery Systems: By conjugating the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor, it is possible to direct the drug to the site of action, thereby increasing its efficacy and reducing off-target effects. The use of radiofluorinated nicotinamide (B372718) derivatives for imaging and targeting melanoma cells is an example of this approach. mdpi.com

Table 2: Potential Advanced Delivery Systems for this compound Derivatives

| Delivery System | Potential Advantages |

| Lipid Nanoparticles | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. mdpi.com |

| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, allows for controlled and sustained release. mdpi.com |

| Inorganic Nanoparticles (e.g., Layered Double Hydroxides) | High drug loading capacity, pH-responsive release. nih.gov |

| Fluorinated Polymer-Based Systems | Enhanced stability and bioavailability. nih.gov |

| Targeted Conjugates | Increased efficacy and reduced off-target toxicity. mdpi.com |

Comprehensive Omics-Based Profiling to Uncover Unanticipated Biological Roles

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. These powerful tools can help to elucidate the mechanism of action of a compound, identify biomarkers of response, and uncover novel or unanticipated biological roles.

For this compound and its derivatives, a comprehensive omics-based profiling approach could yield valuable insights:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with the compound can reveal the signaling pathways and cellular processes that are modulated. nih.govnih.govfrontiersin.org This can help to identify the primary targets and downstream effects of the drug.

Proteomics: Studying the changes in protein expression and post-translational modifications can provide a more direct understanding of the functional consequences of drug treatment.

Metabolomics: Profiling the changes in the levels of small molecule metabolites can shed light on the metabolic pathways affected by the compound. nih.gov This is particularly relevant for a nicotinic acid derivative, given the central role of nicotinamide adenine (B156593) dinucleotide (NAD) in metabolism.

Multi-omics Integration: Combining data from different omics platforms can provide a more holistic and systems-level understanding of the drug's effects. frontiersin.orgnih.gov

By applying these unbiased, discovery-driven approaches, researchers may identify novel therapeutic opportunities for this compound derivatives beyond those suggested by their structural similarity to known drugs.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-(2-fluoroethoxy)nicotinic acid to maximize yield and purity?

- Methodological Answer : Synthesis optimization should focus on parameters such as pH, temperature, and solvent selection. For example, nicotinic acid derivatives often require acidic conditions (pH 2–4) to stabilize intermediates during fluorination. Elevated temperatures (80–100°C) may enhance reaction kinetics but must be balanced against thermal degradation risks. Column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended for purification. Parallel experiments with varying catalyst concentrations (e.g., palladium or copper-based catalysts) can identify optimal catalytic efficiency .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 2–4 | Stabilizes intermediates |

| Temperature | 80–100°C | Accelerates fluorination |

| Catalyst Concentration | 0.5–2 mol% | Balances cost and activity |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the fluoroethoxy substituent’s position and integration ratios. -NMR identifies carboxylate and aromatic carbon environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight (exact mass: ~223.08 Da for ) and detects fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at 1700–1720 cm (C=O stretch) and 1100–1200 cm (C-F stretch) confirm functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis.

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using silica-based materials. Fluorinated compounds require specialized waste disposal due to environmental persistence .

Advanced Research Questions

Q. How does the fluoroethoxy substituent influence the coordination chemistry of this compound with metal ions?

- Methodological Answer : The fluoroethoxy group enhances ligand rigidity and electron-withdrawing effects, favoring chelation with transition metals (e.g., Cu, Fe). To study this:

Synthesize metal complexes under reflux in ethanol/water (1:1) at 60°C.

Use thermogravimetric analysis (TGA) to assess thermal stability (decomposition >250°C).

Compare IR spectra (shift in C=O and C-F stretches) and magnetic susceptibility to evaluate coordination geometry.

- Example : Nicotinic acid-thiourea complexes show enhanced antimicrobial activity when coordinated with Zn or Co .

Q. What computational models predict the blood-brain barrier (BBB) permeability of this compound derivatives?

- Methodological Answer :

-

Molecular Dynamics (MD) Simulations : Use software like GROMACS to model interactions with BBB transporters (e.g., P-glycoprotein).

-

Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of fluorinated prodrugs (e.g., tazarotenic acid derivatives) to predict logP and polar surface area (PSA). Optimal BBB penetration typically requires logP 2–3 and PSA <90 Å .

Parameter Target Range Tool/Method logP 2–3 MarvinSketch (ChemAxon) Polar Surface Area <90 Å MOE (Molecular Operating Environment)

Q. What are the kinetic parameters and mechanisms for the oxidative degradation of this compound under acidic conditions?

- Methodological Answer :

-

Mechanism : Protonation of the nicotinic acid moiety at pH <3 enhances reactivity with oxidants (e.g., peroxomonosulfate). The fluoroethoxy group may slow degradation due to steric hindrance.

-

Kinetic Analysis : Conduct pseudo-first-order experiments with excess oxidant. Monitor [substrate] decay via UV-Vis at 260 nm. Rate constants () correlate inversely with [H], indicating acid-base equilibria influence reactivity .

Condition (s) Activation Energy (kJ/mol) pH 2.0, 25°C 45–50 pH 3.0, 25°C 40–45

Data Contradiction Analysis

Q. How to resolve contradictions in spectroscopic data when characterizing novel derivatives?

- Methodological Answer :

Cross-Validation : Compare NMR (, , ) with HRMS to confirm molecular formula.

X-ray Crystallography : Resolve ambiguous NOE effects or coupling constants by determining crystal structures.

Isotopic Labeling : Use - or -labeled analogs to trace reaction pathways and assign peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.